molecular formula C11H12N2O B067796 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone CAS No. 178042-29-0

3-Isopropenyl-7-methyl-2(3H)-benzimidazolone

Cat. No. B067796
M. Wt: 188.23 g/mol
InChI Key: UKUOKIGYMKYDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, also known as IBZ, is a benzimidazolone derivative that has gained attention in scientific research due to its potential therapeutic applications. IBZ has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of the transcription factor NF-kappaB. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells, which can potentially lead to the development of anti-cancer drugs. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has also been shown to possess anti-viral properties, which can potentially lead to the development of anti-viral drugs.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that it has been shown to possess a number of potential therapeutic applications, making it a promising candidate for drug development. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to be relatively non-toxic, which is important when developing potential drugs. One limitation of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic effects.

Future Directions

There are a number of potential future directions for 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone research. One potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of cancer. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone could be further studied for its anti-viral properties, potentially leading to the development of anti-viral drugs. Finally, further research is needed to fully understand the mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, which could lead to the optimization of its therapeutic effects.

Synthesis Methods

The synthesis of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone involves a multi-step process, starting with the reaction of o-phenylenediamine with methyl acrylate to form 2-methyl-1,3-diaminobenzene. This intermediate is then reacted with ethyl acetoacetate to form 3-ethyl-7-methyl-2(3H)-benzimidazolone, which is subsequently isomerized to form 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone.

Scientific Research Applications

3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells and to possess anti-viral properties.

properties

CAS RN

178042-29-0

Product Name

3-Isopropenyl-7-methyl-2(3H)-benzimidazolone

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

7-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C11H12N2O/c1-7(2)13-9-6-4-5-8(3)10(9)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14)

InChI Key

UKUOKIGYMKYDSO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C

synonyms

2H-Benzimidazol-2-one,1,3-dihydro-4-methyl-1-(1-methylethenyl)-(9CI)

Origin of Product

United States

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